molecular formula C40H46N7O+ B1192610 Cyanine3 tetrazine

Cyanine3 tetrazine

Cat. No. B1192610
M. Wt: 640.86
InChI Key: LZSZEWSNRFPYNS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine3 tetrazine is a fluorescent dye with tetrazine moiety for a conjugation reaction called TCO (trans-cyclooctene) ligation. Actually, tetrazines react not only with trans-cyclooctenes, but also with (methyl)cyclopropenes and strained non-benzo-fused cycloalkynes. Cyanine3 is a moderately hydrophobic dye, enabling labeling in non-aqueous environment as well as in aqueous media containing some organic co-solvent like acetonitrile or DMSO

Scientific Research Applications

1. Bioorthogonal Chemistry and Imaging

Cyanine3 tetrazine derivatives are extensively used in bioorthogonal chemistry, particularly for imaging and detection applications. They have been applied in near-infrared (NIR) fluorogenic dyes for live cells imaging, exploiting their wash-free imaging capabilities. Tetrazine-based NIR fluorogenic dyes with emission wavelengths of up to ~790 nm have been developed, enhancing fluorescence imaging in biological studies (Chen et al., 2020). Additionally, fluorogenic Cyanine-Tetrazines are used in super-resolution imaging, particularly in stimulated emission depletion (STED) microscopy, enabling the bioorthogonal labeling of cellular structures like actin in no-wash conditions (Knorr et al., 2018).

2. RNA Detection and Imaging

A significant application of Cyanine3 tetrazine is in the development of bioorthogonal probes for RNA detection. These probes use tetrazine reactions to unmask vinyl ether caged fluorophores, including NIR-emitting cyanine dyes, for selective RNA imaging in live cells. This application is crucial for visualizing nucleic acids and understanding RNA dynamics in native cellular environments (Wu et al., 2016).

3. Protein Labeling and Activation

Cyanine3 tetrazine derivatives are also valuable in protein labeling and activation. The addition of isocyanide-containing amino acids to the genetic code allows site-specific protein labeling through bioorthogonal cycloaddition reactions. These reactions are particularly useful for fluorescence imaging and activating tetrazine-quenched fluorophores in proteins, expanding the range of applications in biological research (Chen et al., 2019).

4. Nanoparticle Targeting and Drug Activation

In the field of drug delivery and nanoparticle targeting, Cyanine3 tetrazine derivatives are used to amplify targeting performance to tumors. They are involved in strategies like inverse electron‐demand Diels–Alder cycloaddition, enhancing the targeting and therapeutic effectiveness of nanoparticle-based treatments in tumor tissues (Lu et al., 2018).

5. Development of Bioorthogonal Reagents

Cyanine3 tetrazine is integral in advancing bioorthogonal chemistry, particularly in developing new tetrazines and dienophiles. These advancements have broadened the potential applications of tetrazine bioorthogonal chemistry in imaging, detection, diagnostics, and beyond (Wu & Devaraj, 2018).

properties

Molecular Formula

C40H46N7O+

Molecular Weight

640.86

IUPAC Name

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C40H45N7O/c1-28-42-44-38(45-43-28)30-24-22-29(23-25-30)27-41-37(48)21-8-7-13-26-47-34-18-12-10-16-32(34)40(4,5)36(47)20-14-19-35-39(2,3)31-15-9-11-17-33(31)46(35)6/h9-12,14-20,22-25H,7-8,13,21,26-27H2,1-6H3/p+1

InChI Key

LZSZEWSNRFPYNS-UHFFFAOYSA-O

SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine3 tetrazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanine3 tetrazine
Reactant of Route 2
Reactant of Route 2
Cyanine3 tetrazine
Reactant of Route 3
Reactant of Route 3
Cyanine3 tetrazine
Reactant of Route 4
Reactant of Route 4
Cyanine3 tetrazine
Reactant of Route 5
Reactant of Route 5
Cyanine3 tetrazine
Reactant of Route 6
Reactant of Route 6
Cyanine3 tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.